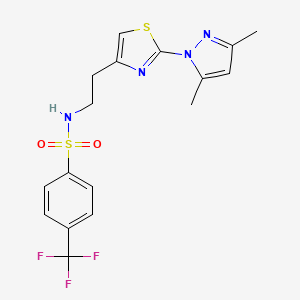
N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H17F3N4O2S2 and its molecular weight is 430.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound with potential biological activities that merit detailed exploration. This article synthesizes available research findings on its biological activity, including its anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The compound's molecular formula is C17H17F3N4O2S2, and it has a molecular weight of 430.46 g/mol. Its structure features a thiazole moiety linked to a pyrazole group and a trifluoromethylbenzenesulfonamide, which are significant in determining its biological properties.
Anticancer Activity
Recent studies indicate that compounds containing pyrazole and thiazole moieties exhibit notable anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit the growth of various cancer cell lines:
- MCF7 (breast cancer) : Compounds similar to the target compound demonstrated growth inhibition with an IC50 value of 3.79 µM.
- NCI-H460 (lung cancer) : The same class of compounds showed IC50 values ranging from 0.75 to 4.21 µM against this cell line, indicating potent antiproliferative effects .
The compound under review may share similar mechanisms of action due to its structural analogies with these active derivatives.
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been documented extensively. Compounds with similar structures have been tested for their ability to inhibit inflammatory mediators:
- IC50 values for anti-inflammatory activity have been reported as low as 54.65 µg/mL for standard drugs like diclofenac sodium .
- Compounds featuring the thiazole and pyrazole frameworks have shown promising results in reducing inflammation in various models, suggesting that the target compound could exhibit comparable efficacy.
Antimicrobial Activity
The antimicrobial activity of compounds related to the target structure has also been explored. Pyrazole derivatives have been tested against various bacterial strains, demonstrating significant inhibitory effects:
- Some derivatives showed effective inhibition against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM .
- This suggests that the compound may possess similar antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.
Case Studies and Research Findings
A summary of relevant case studies is presented in the following table:
Propiedades
IUPAC Name |
N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-4-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O2S2/c1-11-9-12(2)24(23-11)16-22-14(10-27-16)7-8-21-28(25,26)15-5-3-13(4-6-15)17(18,19)20/h3-6,9-10,21H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZKEOQQLKISAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














